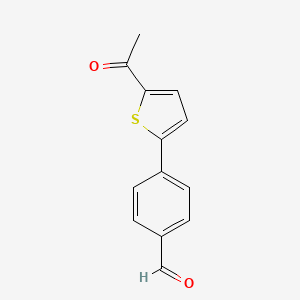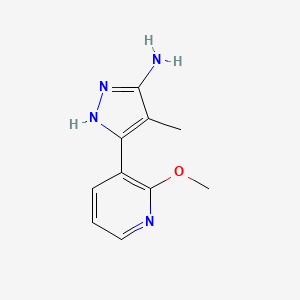
3-(2-Methoxypyridin-3-yl)-4-methyl-1h-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methoxypyridin-3-yl)-4-methyl-1h-pyrazol-5-amine is a heterocyclic compound that features a pyridine ring substituted with a methoxy group and a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxypyridin-3-yl)-4-methyl-1h-pyrazol-5-amine typically involves the formation of the pyrazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate hydrazine derivatives with β-ketoesters or β-diketones under acidic or basic conditions. The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Methoxypyridin-3-yl)-4-methyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2-Methoxypyridin-3-yl)-4-methyl-1h-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Wirkmechanismus
The mechanism of action of 3-(2-Methoxypyridin-3-yl)-4-methyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-Methoxypyridin-3-yl)acrylic acid
- 3-((2-Methoxypyridin-3-yl)amino)-3-methylbutan-1-ol
Uniqueness
3-(2-Methoxypyridin-3-yl)-4-methyl-1h-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methoxy group and the pyrazole ring differentiates it from other similar compounds and contributes to its potential as a versatile building block in organic synthesis and drug discovery.
Eigenschaften
Molekularformel |
C10H12N4O |
|---|---|
Molekulargewicht |
204.23 g/mol |
IUPAC-Name |
5-(2-methoxypyridin-3-yl)-4-methyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H12N4O/c1-6-8(13-14-9(6)11)7-4-3-5-12-10(7)15-2/h3-5H,1-2H3,(H3,11,13,14) |
InChI-Schlüssel |
IGKNFGIMDSQBFT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(NN=C1N)C2=C(N=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(fluoromethyl)cyclobutyl]acetic acid, Mixture of diastereomers](/img/structure/B13483199.png)

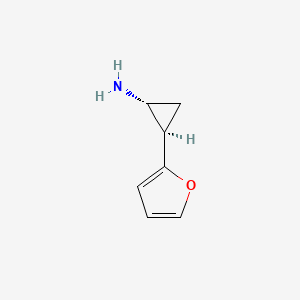
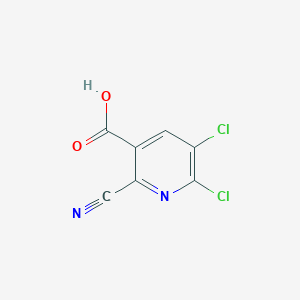

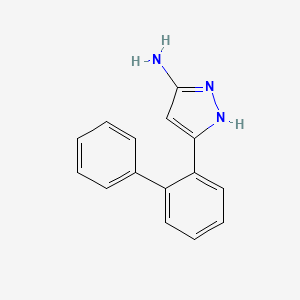
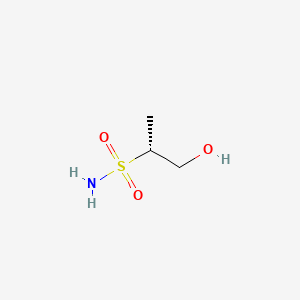
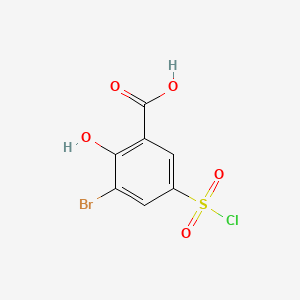
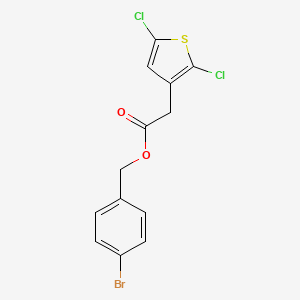
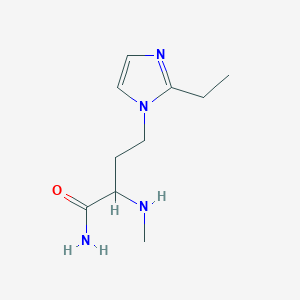
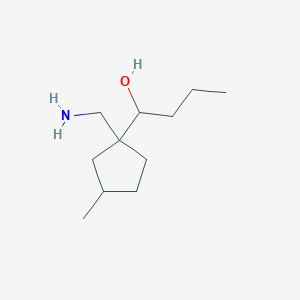
![tert-butyl N-[2-(fluorosulfonyl)propyl]-N-methylcarbamate](/img/structure/B13483262.png)
![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.1]heptane-4-carboxylic acid](/img/structure/B13483266.png)
